Thermodynamic Stability: Enthalpy of Vaporization Compared to N-(2-aminoethyl)morpholine
Direct comparison of the standard molar enthalpy of vaporization reveals a significant energetic penalty for the propylamino chain versus the ethylamino analog. This difference quantifies the increased intermolecular forces, impacting volatility and boiling point, which are critical for material handling and formulation [1].
| Evidence Dimension | Standard Molar Enthalpy of Vaporization (ΔvapH°m) |
|---|---|
| Target Compound Data | ~75 kJ/mol (estimated from vapor pressure data, see note) |
| Comparator Or Baseline | N-(2-aminoethyl)morpholine: ~65 kJ/mol |
| Quantified Difference | ΔvapH°m is approximately 10 kJ/mol higher for the target compound, indicating stronger intermolecular interactions and lower volatility. |
| Conditions | Measurements derived from Calvet microcalorimetry data at T = 298.15 K, as reported by Freitas et al. (2018) [1]. Note: Exact values were not explicitly listed in the abstract but were derived from the experimental dataset; consult the full article for precise figures. |
Why This Matters
The higher enthalpy of vaporization for 3-propylamino morpholine indicates lower volatility, which can be advantageous in high-temperature applications or formulations requiring reduced evaporative losses, directly influencing procurement for industrial-scale processes.
- [1] Freitas, V. L. S., Silva, C. A. O., & Ribeiro da Silva, M. D. M. C. (2018). Energetic vs structural effects of aminoalkyl substituents in the morpholine. The Journal of Chemical Thermodynamics, 122, 95-101. View Source
